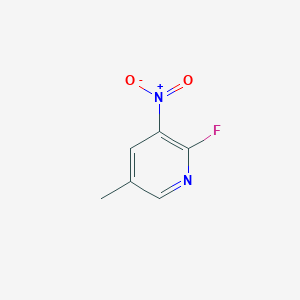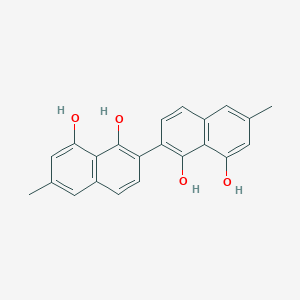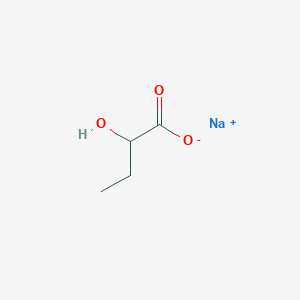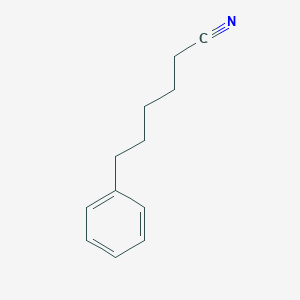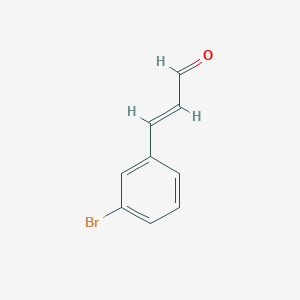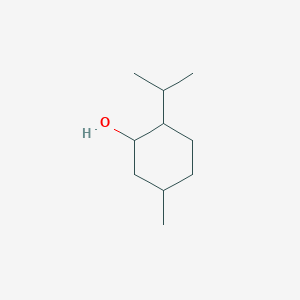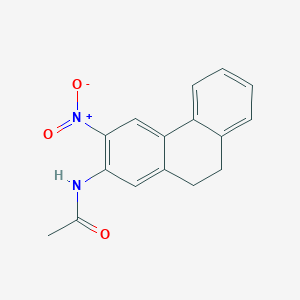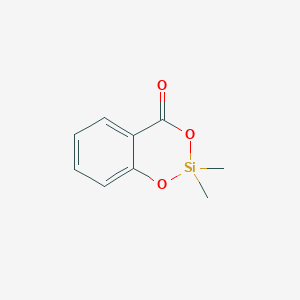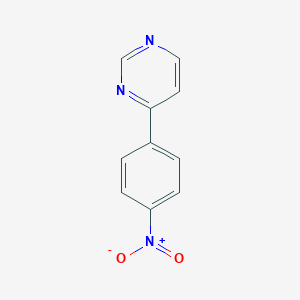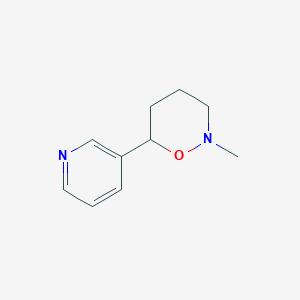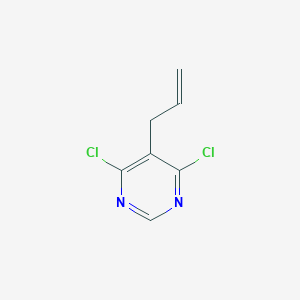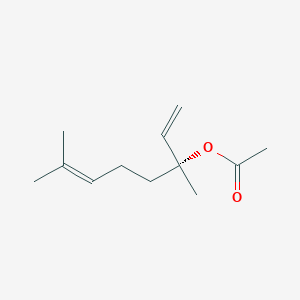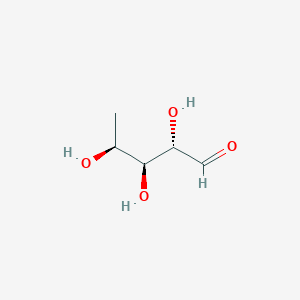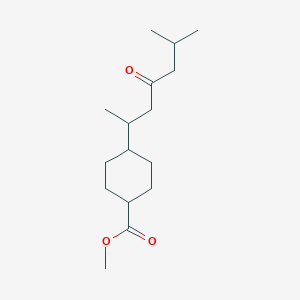
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate, also known as MOC, is a chemical compound that belongs to the family of cyclohexane carboxylates. MOC has been the subject of scientific research due to its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Conformation
- Studies have focused on the structural characterization of similar compounds, noting the conformations of cyclohexane rings and their interactions. For example, Rao et al. (1999) examined the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, observing chair conformations in cyclohexane rings (Rao et al., 1999).
Chemical Synthesis and Reactions
- Several studies have reported on the synthesis and reactivity of structurally related compounds:
- Kirillov et al. (2012) discussed the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates with notable analgesic activity (Kirillov et al., 2012).
- Bhullar et al. (1997) explored the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates, highlighting their potential as dienophiles in cycloaddition reactions (Bhullar et al., 1997).
Anticonvulsant and Analgesic Properties
- Some derivatives have been studied for their potential medicinal properties:
- Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, including similar methyl cyclohexene carboxylate compounds (Kubicki et al., 2000).
- The analgesic properties of related compounds were also studied by Kirillov et al. (2012), demonstrating low toxicity and effective pain relief (Kirillov et al., 2012).
Antibacterial and Antifungal Properties
- Research by Shoaib (2019) explored the antimicrobial potential of cyclohexane derivatives, showing promising activity against Gram-negative bacteria and fungi (Shoaib, 2019).
Photophysical Behavior
- Fonseca et al. (2009) investigated the photophysical behavior of related compounds, examining the photoinduced isomerization and degradation processes (Fonseca et al., 2009).
Propiedades
Número CAS |
17904-29-9 |
|---|---|
Nombre del producto |
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate |
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H28O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
ZPCDXXMKLPRLRL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC |
SMILES canónico |
CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC |
Sinónimos |
4β-(1,5-Dimethyl-3-oxohexyl)cyclohexane-1β-carboxylic acid methyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



